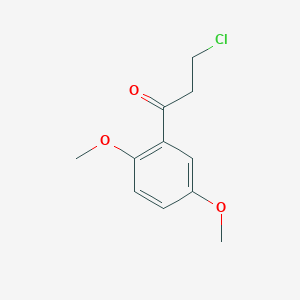

3-Chloro-1-(2,5-diméthoxyphényl)propan-1-one

Vue d'ensemble

Description

3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacothérapie

3-Chloro-1-(2,5-diméthoxyphényl)propan-1-one: est un dérivé de chalcone, une classe de composés connus pour leur large éventail d'activités pharmacologiques. Les chalcones présentent des propriétés antibactériennes, antifongiques, anti-inflammatoires et anticancéreuses. Elles agissent en inhibant l'activité enzymatique et présentent un potentiel en matière d'activité antimicrobienne, en particulier contre les souches résistantes aux antibiotiques .

Synthèse organique

Ce composé est utilisé dans la synthèse de molécules bioactives. Il sert de précurseur dans l'addition de Michael de N-hétérocycles aux chalcones, une étape clé dans la production de composés ayant des propriétés fongicides, bactéricides et herbicides potentielles .

Science des matériaux

En science des matériaux, This compound peut être utilisée pour développer de nouveaux protocoles catalytiques permettant de créer des matériaux durables. Sa structure moléculaire permet de développer de nouveaux matériaux présentant des propriétés spécifiques souhaitées .

Impact environnemental

L'impact environnemental de ce composé est un domaine de recherche en cours. Ses produits de dégradation, son interaction avec divers facteurs environnementaux et ses effets à long terme font l'objet d'études pour garantir la sécurité environnementale .

Recherche médicale

En recherche médicale, les dérivés de chalcone sont explorés pour leur potentiel thérapeutique. La capacité du composé à interagir avec diverses cibles biologiques en fait un candidat pour le développement de médicaments dans le traitement de maladies telles que le cancer et les infections .

Sécurité et manipulation chimiques

Les protocoles de manipulation et de sécurité pour This compound sont essentiels dans les milieux de laboratoire et industriels. Des méthodes adéquates de stockage, de manipulation et d'élimination sont nécessaires pour prévenir tout risque potentiel associé à son utilisation .

Statut réglementaire

Il est essentiel de comprendre le statut réglementaire de ce composé pour son application dans les produits pharmaceutiques et autres industries. Il implique la conformité aux normes de sécurité, aux réglementations environnementales et aux exigences légales en matière d'utilisation et de distribution .

Méthodes de synthèse

Diverses méthodes de synthèse pour This compound sont en cours de développement afin d'améliorer le rendement, de réduire la toxicité et d'améliorer l'action pharmacologique du composé. Ces méthodes sont essentielles pour accroître la production et l'application dans différents domaines .

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

It is known that similar compounds can interact with various biochemical pathways, leading to a range of downstream effects .

Action Environment

The action, efficacy, and stability of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can be influenced by various environmental factors. For instance, the presence of certain catalysts can affect the reaction of similar compounds . Additionally, storage conditions such as temperature can impact the stability of the compound .

Analyse Biochimique

Biochemical Properties

3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to the formation of a stable enzyme-substrate complex. This interaction can result in the inhibition or activation of the enzyme, depending on the specific isoform of cytochrome P450 involved .

Cellular Effects

The effects of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can activate the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can bind to the active site of cytochrome P450 enzymes, leading to the formation of a stable enzyme-substrate complex that inhibits the enzyme’s activity . This inhibition can result in the accumulation of substrates and the depletion of products, ultimately affecting various biochemical pathways. Additionally, 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, survival, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one has been shown to result in sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one in animal models vary with different dosages. At low doses, this compound can exert beneficial effects by modulating cell signaling pathways and metabolic activity without causing significant toxicity . At high doses, 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can induce toxic effects, including oxidative stress, inflammation, and cell death . These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage to an optimal level that maximizes the compound’s beneficial effects while minimizing toxicity.

Metabolic Pathways

3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . The metabolic pathways of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can affect metabolic flux and metabolite levels, ultimately influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can be localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and other proteins involved in metabolic processes . The subcellular localization of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can influence its activity and function, ultimately affecting various biochemical pathways and cellular processes.

Propriétés

IUPAC Name |

3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEWSWMETKFBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393234 | |

| Record name | 3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50786-60-2 | |

| Record name | 3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1306794.png)

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)

![2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1306813.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)